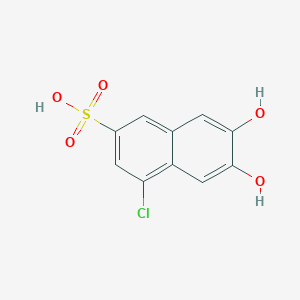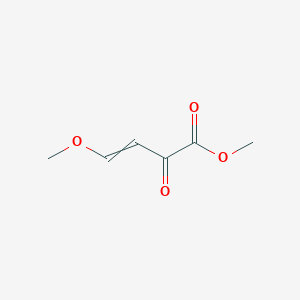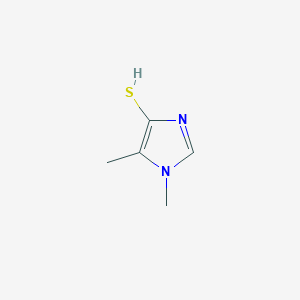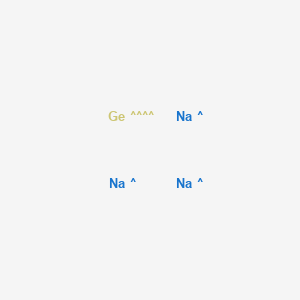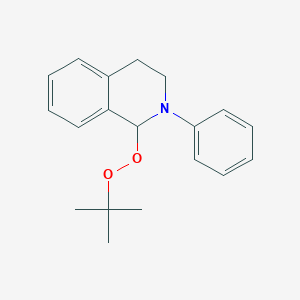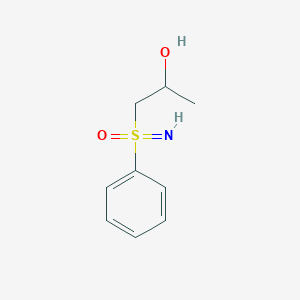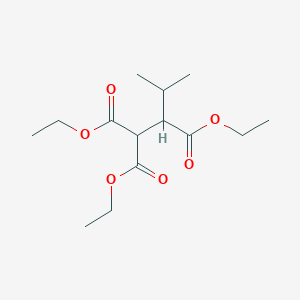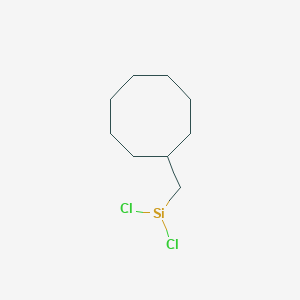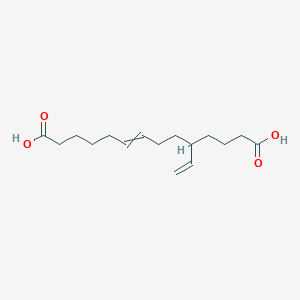
10-Ethenyltetradec-6-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethenyltetradec-6-enedioic acid is a chemical compound characterized by the presence of a long carbon chain with two carboxylic acid groups and an ethenyl group. This compound falls under the category of dicarboxylic acids, which are known for their diverse applications in various fields, including polymer production and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyltetradec-6-enedioic acid typically involves the reaction of appropriate alkenes with carboxylating agents under controlled conditions. One common method includes the hydrolysis of corresponding nitriles or esters, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the catalytic oxidation of hydrocarbons or the use of biocatalysts for more environmentally friendly synthesis. These methods are designed to optimize efficiency and minimize by-products, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethenyltetradec-6-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the ethenyl group to form saturated derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce saturated dicarboxylic acids.
Applications De Recherche Scientifique
10-Ethenyltetradec-6-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 10-Ethenyltetradec-6-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Muconic Acid: An intermediate in the biosynthesis of adipic acid and other industrial chemicals.
Sebacic Acid: Used in the production of plasticizers, lubricants, and cosmetics.
Uniqueness
10-Ethenyltetradec-6-enedioic acid is unique due to its specific structure, which includes an ethenyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
114804-20-5 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
10-ethenyltetradec-6-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-2-14(11-9-13-16(19)20)10-7-5-3-4-6-8-12-15(17)18/h2-3,5,14H,1,4,6-13H2,(H,17,18)(H,19,20) |
Clé InChI |
MRWZUVHMODNNCM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCCC(=O)O)CCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
